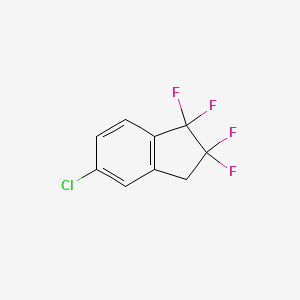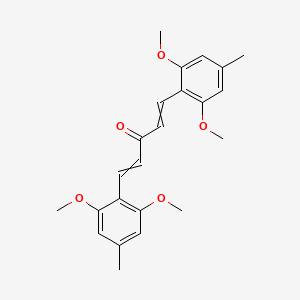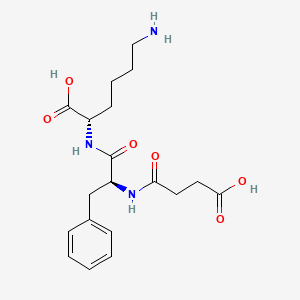![molecular formula C17H17NO3 B14200691 N-[2-(3,4-Dimethoxyphenyl)ethenyl]benzamide CAS No. 860723-95-1](/img/structure/B14200691.png)
N-[2-(3,4-Dimethoxyphenyl)ethenyl]benzamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-[2-(3,4-Dimethoxyphenyl)ethenyl]benzamide is an organic compound characterized by the presence of a benzamide group attached to a 3,4-dimethoxyphenyl group via an ethenyl linkage
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of N-[2-(3,4-Dimethoxyphenyl)ethenyl]benzamide typically involves the reaction of 3,4-dimethoxybenzaldehyde with an appropriate amine under specific conditions. One common method includes the use of a condensation reaction where the aldehyde group of 3,4-dimethoxybenzaldehyde reacts with an amine to form an imine intermediate. This intermediate is then reduced to form the desired benzamide compound.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This often includes the use of catalysts and controlled reaction environments to facilitate the condensation and reduction steps efficiently.
化学反応の分析
Types of Reactions
N-[2-(3,4-Dimethoxyphenyl)ethenyl]benzamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert the ethenyl group to an ethyl group, altering the compound’s properties.
Substitution: The methoxy groups on the phenyl ring can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are often used.
Substitution: Nucleophiles like hydroxide ions (OH-) or amines can be used for substitution reactions.
Major Products Formed
Oxidation: Formation of quinones or other oxidized derivatives.
Reduction: Formation of ethyl derivatives.
Substitution: Formation of substituted phenyl derivatives.
科学的研究の応用
N-[2-(3,4-Dimethoxyphenyl)ethenyl]benzamide has several applications in scientific research:
Chemistry: Used as a precursor in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications, particularly in drug development.
Industry: Utilized in the production of specialty chemicals and materials.
作用機序
The mechanism of action of N-[2-(3,4-Dimethoxyphenyl)ethenyl]benzamide involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways can vary depending on the specific application and context.
類似化合物との比較
Similar Compounds
- N-[2-(3,4-Dimethoxyphenyl)ethyl]acetamide
- N-(3,4-Dimethoxyphenethyl)acetamide
- N-Acetyl-3,4-dimethoxyphenethylamine
Uniqueness
N-[2-(3,4-Dimethoxyphenyl)ethenyl]benzamide is unique due to its specific ethenyl linkage, which imparts distinct chemical properties compared to similar compounds with different linkages or functional groups
特性
CAS番号 |
860723-95-1 |
|---|---|
分子式 |
C17H17NO3 |
分子量 |
283.32 g/mol |
IUPAC名 |
N-[2-(3,4-dimethoxyphenyl)ethenyl]benzamide |
InChI |
InChI=1S/C17H17NO3/c1-20-15-9-8-13(12-16(15)21-2)10-11-18-17(19)14-6-4-3-5-7-14/h3-12H,1-2H3,(H,18,19) |
InChIキー |
QCUOEKQPGFDPEZ-UHFFFAOYSA-N |
正規SMILES |
COC1=C(C=C(C=C1)C=CNC(=O)C2=CC=CC=C2)OC |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


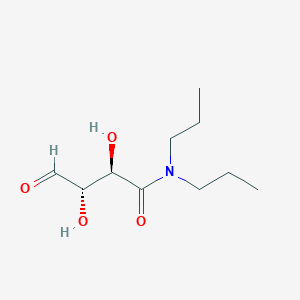
![1-[5-[[[5-[(dimethylamino)methyl]-2H-triazol-4-yl]-piperidin-1-ylmethoxy]-piperidin-1-ylmethyl]-2H-triazol-4-yl]-N,N-dimethylmethanamine](/img/structure/B14200623.png)
![3-Ethyl-2-(4-methyl-1,3-thiazol-2-yl)-4H-pyrido[1,2-a]pyrimidin-4-one](/img/structure/B14200633.png)
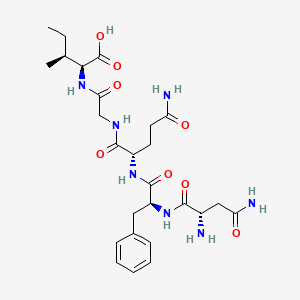
![1,1'-[(2,2-Diphenylethene-1,1-diyl)di(4,1-phenylene)]dipiperidine](/img/structure/B14200647.png)
![2,5-Diethyl-5-{[(prop-1-en-1-yl)oxy]methyl}-1,3-dioxane](/img/structure/B14200653.png)
![8-[3-[(3-Pent-2-enyloxiran-2-yl)methyl]oxiran-2-yl]octanoic acid](/img/structure/B14200659.png)
![4-Hydroxy-6-[2-(4-hydroxy-3-methoxyphenyl)ethyl]-2H-pyran-2-one](/img/structure/B14200660.png)
![N-[(5-Phenylthiophen-2-yl)methylidene]hydroxylamine](/img/structure/B14200666.png)

